molecular formula C9H11BrN2O2 B14008095 Methyl 4-amino-2-bromo-5-(methylamino)benzoate

Methyl 4-amino-2-bromo-5-(methylamino)benzoate

Cat. No.: B14008095
M. Wt: 259.10 g/mol
InChI Key: GKXAGVCHCJGSLY-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-bromo-5-(methylamino)benzoate is an organic compound with a complex structure, featuring both amino and bromo substituents on a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-2-bromo-5-(methylamino)benzoate typically involves multi-step reactions. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration, reduction, and bromination processes, followed by esterification. These processes are optimized for yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-bromo-5-(methylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 4-amino-2-bromo-5-(methylamino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-amino-2-bromo-5-(methylamino)benzoate involves its interaction with various molecular targets. The amino and bromo groups can participate in hydrogen bonding, halogen bonding, and other interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways and molecular targets, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-2-bromo-5-(methylamino)benzoate is unique due to the presence of both amino and bromo substituents, which provide a combination of reactivity and binding properties not found in similar compounds. This makes it particularly valuable in applications requiring specific interactions and reactivity profiles.

Properties

Molecular Formula

C9H11BrN2O2

Molecular Weight

259.10 g/mol

IUPAC Name

methyl 4-amino-2-bromo-5-(methylamino)benzoate

InChI

InChI=1S/C9H11BrN2O2/c1-12-8-3-5(9(13)14-2)6(10)4-7(8)11/h3-4,12H,11H2,1-2H3

InChI Key

GKXAGVCHCJGSLY-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C(=C1)C(=O)OC)Br)N

Origin of Product

United States

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